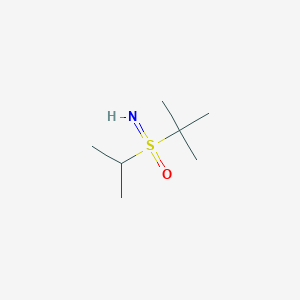

tert-Butyl(imino)(propan-2-yl)-lambda6-sulfanone

Description

tert-Butyl(imino)(propan-2-yl)-lambda⁶-sulfanone is a sulfanone derivative characterized by a sulfur atom in a lambda⁶ (hypervalent) configuration, bonded to a tert-butyl (C₄H₉) group, an imino (NH) group, and a propan-2-yl (isopropyl, C₃H₇) group. This compound belongs to the class of sulfoximines, which exhibit unique electronic and steric properties due to their tetrahedral sulfur geometry and nitrogen substituents.

Properties

Molecular Formula |

C7H17NOS |

|---|---|

Molecular Weight |

163.28 g/mol |

IUPAC Name |

tert-butyl-imino-oxo-propan-2-yl-λ6-sulfane |

InChI |

InChI=1S/C7H17NOS/c1-6(2)10(8,9)7(3,4)5/h6,8H,1-5H3 |

InChI Key |

YDDWIXSWRMMFED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=N)(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(imino)(propan-2-yl)-lambda6-sulfanone typically involves the reaction of tert-butylamine with a suitable sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(imino)(propan-2-yl)-lambda6-sulfanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

tert-Butyl(imino)(propan-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl(imino)(propan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the sulfanone moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Limitations and Contradictions

- Molecular Formula Discrepancies: and list C₅H₁₃NOS for tert-butyl(imino)methyl and butan-2-yl(imino)methyl derivatives, but the tert-butyl group alone contributes C₄H₉, suggesting possible errors in hydrogen counts or structural interpretations.

- Data Gaps : Physical properties (melting points, solubility) for the target compound and some analogs are unavailable, limiting quantitative comparisons.

Biological Activity

tert-Butyl(imino)(propan-2-yl)-lambda6-sulfanone, a sulfoximine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its unique sulfoximine structure, which is known for its diverse biological properties. The general formula can be represented as follows:

where represent the number of each atom in the molecular structure. Its specific configuration influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Key mechanisms include:

- Inhibition of DNA Repair Mechanisms : The compound acts as an ATR (Ataxia Telangiectasia Mutated) inhibitor, sensitizing cancer cells to DNA-damaging agents. This is crucial in enhancing the efficacy of chemotherapy agents such as cisplatin and doxorubicin .

- Induction of Apoptosis : By disrupting cellular signaling pathways, the compound promotes programmed cell death in tumor cells, which is vital for cancer treatment .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung) | 15.2 | ATR inhibition | |

| Study 2 | HeLa (Cervical) | 12.5 | Apoptosis induction | |

| Study 3 | MCF7 (Breast) | 10.0 | DNA damage sensitization |

Case Studies

-

Study on ATR Inhibition :

A study demonstrated that this compound effectively inhibited ATR activity in A549 lung cancer cells. The results indicated a significant reduction in cell viability when combined with standard chemotherapeutic agents, suggesting a synergistic effect . -

Apoptotic Pathway Activation :

In HeLa cervical cancer cells, the compound was shown to activate apoptotic pathways through caspase activation assays. The study reported an increase in apoptotic markers after treatment with the compound, indicating its potential as an anti-cancer agent . -

Combination Therapy Efficacy :

Research involving MCF7 breast cancer cells revealed that the compound enhanced the cytotoxic effects of doxorubicin by promoting DNA damage and inhibiting repair mechanisms. This combination therapy approach highlights its potential in clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.